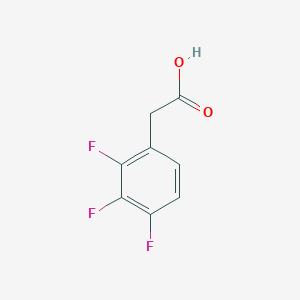

2,3,4-Trifluorphenylessigsäure

Übersicht

Beschreibung

2,3,4-Trifluorophenylacetic acid is a synthetic intermediate that is not directly discussed in the provided papers. However, its structural analogs and related compounds are mentioned, which can provide insights into its potential synthesis and properties. For instance, 2,4,5-Trifluorophenylacetic acid is synthesized from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate, suggesting a possible synthetic route for 2,3,4-Trifluorophenylacetic acid might involve similar starting materials and reactions .

Synthesis Analysis

The synthesis of trifluorophenylacetic acid derivatives can be complex due to the presence of fluorine atoms, which affect the reactivity of the aromatic ring. The synthesis of 2,4,5-Trifluorophenylacetic acid, as mentioned, involves substitution and hydrolysis decarboxylation processes, which could be adapted for the synthesis of 2,3,4-Trifluorophenylacetic acid . Additionally, the use of boronic acids and Lewis acids in catalysis, as described in the papers, could be relevant for facilitating certain steps in the synthesis, such as amidation or activation of carboxylic acids .

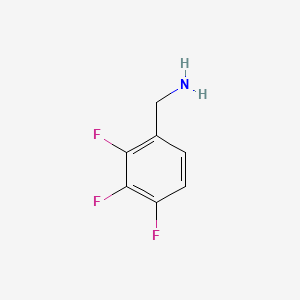

Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluorophenylacetic acid would be characterized by the presence of three fluorine atoms ortho and para to the carboxylic group, which would influence its electronic properties and reactivity. The electron-withdrawing effect of the fluorine atoms could enhance the acidity of the carboxylic acid and affect the stability of intermediates during synthesis .

Chemical Reactions Analysis

Trifluorophenylacetic acid derivatives can participate in various chemical reactions. For example, the presence of a carboxylic acid group allows for the formation of amides through dehydrative amidation, as catalyzed by boronic acids . The fluorine atoms can also be involved in reactions such as C-F bond activation under Brønsted acid catalysis, which could lead to arylation reactions . These reactions are indicative of the types of transformations that 2,3,4-Trifluorophenylacetic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trifluorophenylacetic acid would be influenced by the trifluoromethyl group and the carboxylic acid functionality. The fluorine atoms would increase the compound's lipophilicity and could affect its boiling and melting points. The acidity of the carboxylic acid might be higher than that of non-fluorinated analogs due to the electron-withdrawing effect of the fluorine atoms. Chromatographic techniques could be employed to separate and analyze such compounds, as demonstrated for difluorophenylacetic acid isomers .

Wissenschaftliche Forschungsanwendungen

Medizin: Synthese von antiviralen Medikamenten

2,3,4-Trifluorphenylessigsäure: wird bei der Synthese von antiviralen Medikamenten eingesetzt. Ihre Trifluormethylgruppe erhöht die Lipophilie und Bioverfügbarkeit von pharmazeutischen Verbindungen . Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Medikamenten zur Behandlung von Virusinfektionen, bei denen das Eindringen in Wirtszellen entscheidend ist.

Landwirtschaft: Verbesserung der Pflanzenresistenz

In der Landwirtschaft wird diese Verbindung für ihre potenzielle Rolle bei der Verbesserung der Pflanzenresistenz gegenüber klimainduziertem abiotischem Stress untersucht. Sie wird als Vorläufer für die Synthese von Salicylsäurederivaten untersucht, von denen bekannt ist, dass sie eine Rolle bei den Abwehrmechanismen von Pflanzen spielen .

Pharmakologie: Prodrug-Design

This compound: wird für ihren Einsatz beim Prodrug-Design untersucht. Ihre Struktur kann so modifiziert werden, dass sie bei der Metabolisierung pharmazeutisch wirksame Inhaltsstoffe freisetzt, wodurch die Wirkstoffabgabe verbessert und Nebenwirkungen reduziert werden .

Biochemie: Proteomforschung

Diese Verbindung wird in der Proteomforschung als biochemisches Werkzeug verwendet. Sie kann Teil der Synthese von Peptiden und Proteinen sein, um ihre Funktion und Struktur in biologischen Systemen zu untersuchen .

Chemieingenieurwesen: Entwicklung von Katalysatoren

Im Chemieingenieurwesen ist This compound an der Entwicklung von Katalysatoren beteiligt. Ihre fluorierten Gruppen können die Reaktivität und Selektivität katalytischer Prozesse beeinflussen, was für eine effiziente chemische Herstellung unerlässlich ist .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQPRQRJSJMQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380720 | |

| Record name | 2,3,4-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243666-12-8 | |

| Record name | 2,3,4-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzene acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

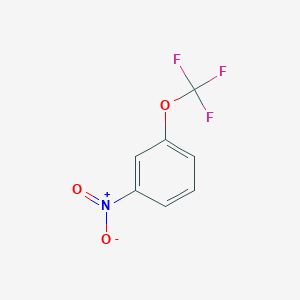

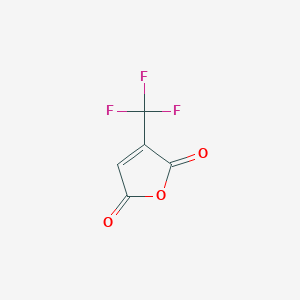

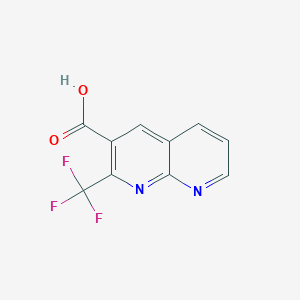

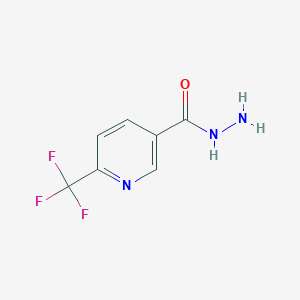

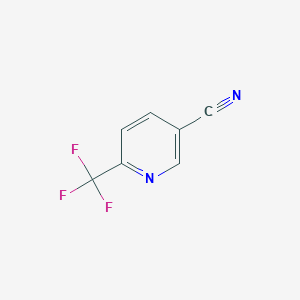

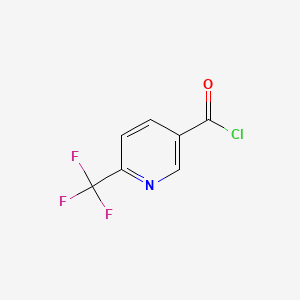

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.